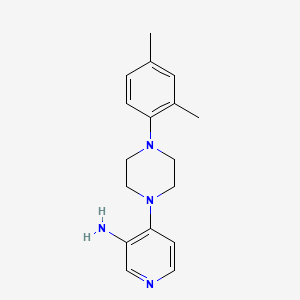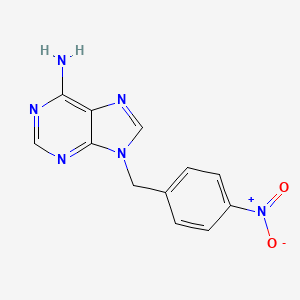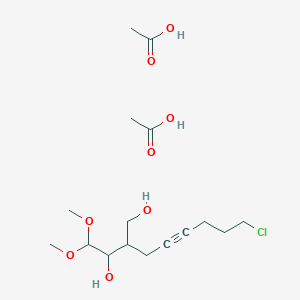
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol is an organic compound that features a combination of acetic acid and a substituted butane diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorohex-2-yne and 4,4-dimethoxybutane-1,3-diol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol: can be compared with other substituted butane diols and acetic acid derivatives.
Unique Features: Its unique structural features, such as the presence of a chlorohex-2-ynyl group, distinguish it from other similar compounds.
List of Similar Compounds
- 2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- This compound derivatives
特性
CAS番号 |
78668-62-9 |
|---|---|
分子式 |
C16H29ClO8 |
分子量 |
384.8 g/mol |
IUPAC名 |
acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol |
InChI |
InChI=1S/C12H21ClO4.2C2H4O2/c1-16-12(17-2)11(15)10(9-14)7-5-3-4-6-8-13;2*1-2(3)4/h10-12,14-15H,4,6-9H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
KIFQQKNRGOJTCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.COC(C(C(CC#CCCCCl)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



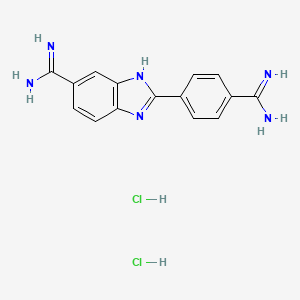
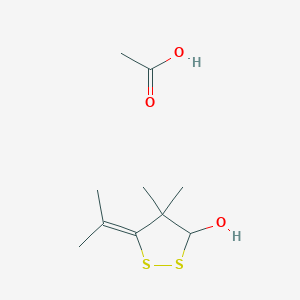
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
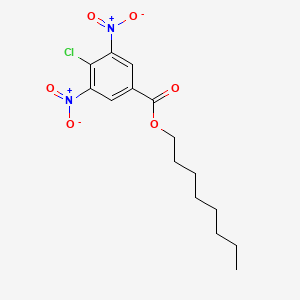
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
